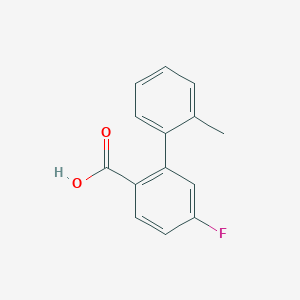

![molecular formula C13H8F2O2 B3088216 4',5-Difluoro-[1,1'-biphenyl]-2-carboxylic acid CAS No. 1183606-88-3](/img/structure/B3088216.png)

4',5-Difluoro-[1,1'-biphenyl]-2-carboxylic acid

Overview

Description

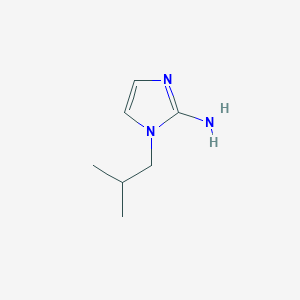

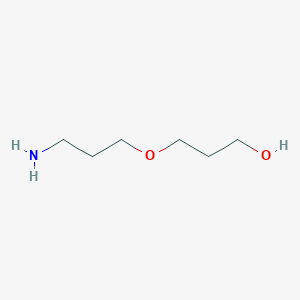

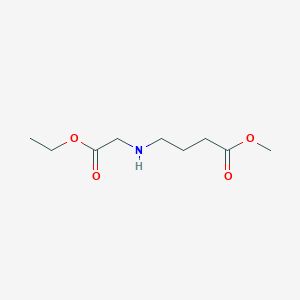

4’,5-Difluoro-[1,1’-biphenyl]-2-carboxylic acid is an organic compound. It belongs to the class of organic compounds known as biphenyls and derivatives, which are organic compounds containing two benzene rings linked together by a C-C bond . The molecular formula is C12H8F2 . The molecular weight is 190.19 .

Molecular Structure Analysis

The molecular structure of 4’,5-Difluoro-[1,1’-biphenyl]-2-carboxylic acid consists of two benzene rings linked together by a C-C bond, with two fluorine atoms attached . The InChI key is PZDAAZQDQJGXSW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’,5-Difluoro-[1,1’-biphenyl]-2-carboxylic acid include a molecular weight of 190.19 . The compound forms crystals and has a boiling point of 254-255 °C (lit.) and a melting point of 88-91 °C (lit.) .Scientific Research Applications

Suzuki–Miyaura Coupling

The compound can be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Difluoromethylation

“4’,5-Difluoro-[1,1’-biphenyl]-2-carboxylic acid” can be used in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Bioisostere for Alcohol, Thiol, or Amine Group

The highly polarised C–H bond of CF2H makes this group a competent hydrogen bond donor, a unique characteristic amongst polyfluorinated motifs . The suitability of CF2H as a bioisostere for alcohol, thiol, or amine group, has resulted in its incorporation in numerous bioactive compounds including drugs, herbicides, fungicides, and agrochemicals .

Preparation of Cyclodextrin Inclusion Complexes

The solubility of drug molecules can often be improved through preparation and delivery of cyclodextrin (CD) inclusion complexes . These drug-oligosaccharide complexes can be prepared in solution and converted to the solid state via methods such as lyophilization and spray-drying .

Hydrogen Bonded Dimer Formation

Recent studies have shown that 1- (difluoromethyl)-2-nitrobenzene can form a dimeric complex similar to the hydrogen bonded dimer of 2-nitrophenol . The conformer enabling intramolecular hydrogen bonding interaction is 4.3 kcal mol−1 lower in energy with respect to the conformer lacking such interaction .

Late-stage Functionalisation and F-18 Radiolabelling

The compound can be used in late-stage functionalisation and F-18 radiolabelling processes . This is an exciting departure in the precise site-selective installation of CF2H onto large biomolecules such as proteins .

Safety and Hazards

The safety information for 4’,5-Difluoro-[1,1’-biphenyl]-2-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, mist, and to use only outdoors or in a well-ventilated area. If inhaled, it is advised to remove the person to fresh air and keep comfortable for breathing .

Mechanism of Action

Mode of Action

It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by 4’,5-Difluoro-[1,1’-biphenyl]-2-carboxylic acid . This reaction involves the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of this reaction can influence a variety of biochemical processes, although the specifics would depend on the context of the reaction and the other compounds involved .

properties

IUPAC Name |

4-fluoro-2-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-9-3-1-8(2-4-9)12-7-10(15)5-6-11(12)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREGBBUQIAARBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)F)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673348 | |

| Record name | 4',5-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4',5-Difluoro-[1,1'-biphenyl]-2-carboxylic acid | |

CAS RN |

1183606-88-3 | |

| Record name | 4',5-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

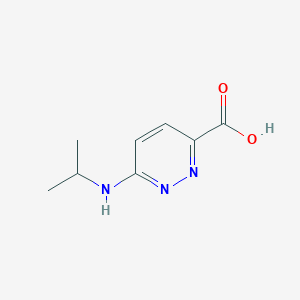

![{4-[(2,2,2-trifluoroethyl)amino]tetrahydro-2H-pyran-4-yl}methanol](/img/structure/B3088207.png)